molecular formula C9H9ClN2O2 B2746273 (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide CAS No. 934405-94-4

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No. B2746273
CAS RN: 934405-94-4
M. Wt: 212.63
InChI Key: IHHFOAAMOXRQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide” is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 .

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity

Studies have examined the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally similar to (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide. These herbicides are known to be carcinogenic in rats and involve complex metabolic pathways leading to DNA-reactive compounds. The metabolism of these substances in liver microsomes has been a key area of research, providing insights into their biochemical pathways and potential risks (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenol, a process relevant to the synthesis of N-(2-hydroxyphenyl)acetamide compounds, has been optimized using immobilized lipase. This method is significant for the synthesis of antimalarial drugs and demonstrates the role of specific acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Radiosynthesis of Herbicides and Safeners

The radiosynthesis of chloroacetanilide herbicides, such as acetochlor, is another area of research. These herbicides, chemically related to this compound, have been synthesized with high specific activity for metabolic and mode of action studies (Latli & Casida, 1995).

Synthesis of Analgesic and Antipyretic Compounds

Research has been conducted on the environmentally friendly synthesis of potential analgesic and antipyretic compounds, such as N-(4-hydroxyphenyl)-2-chloroacetamide derivatives. These studies highlight the role of acetamide derivatives in the development of new pharmaceuticals (Reddy et al., 2014).

Antioxidant Properties of Hydroxyimino Derivatives

The synthesis and evaluation of antioxidant properties of (hydroxyimino)methyl indol-1-yl acetamide derivatives have also been explored. These compounds have shown considerable antioxidant activity, indicating their potential in therapeutic applications (Gopi & Dhanaraju, 2020).

Synthesis and Antimicrobial Activity

The synthesis of novel indolin-1-yl-N-aryl acetamide derivatives and their evaluation as antimicrobial agents have been studied. This research underscores the potential of acetamide derivatives in addressing microbial resistance (Debnath & Ganguly, 2015).

properties

IUPAC Name

(2E)-N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-6-7(10)3-2-4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHFOAAMOXRQLA-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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